3-(3-bromophenyl)-5-methyl-4H-pyrazole chemical structure and properties
3-(3-bromophenyl)-5-methyl-4H-pyrazole chemical structure and properties
Technical Whitepaper: 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Part 1: Executive Summary & Structural Dynamics
Compound Identity:
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IUPAC Name: 3-(3-Bromophenyl)-5-methyl-1H-pyrazole[1][2][3][4]
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Common Identifiers: 5-(3-Bromophenyl)-3-methylpyrazole; m-Bromo-3-methyl-5-phenylpyrazole[1]
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CAS Number: 324054-75-3 (Hydrochloride salt); Free base references vary by catalog.[1]
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Molecular Formula: C₁₀H₉BrN₂[1]
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Molecular Weight: 237.10 g/mol [1]
The "4H" vs. "1H" Distinction: While the input query specifies 4H-pyrazole , it is critical to clarify that the 4H-isomer is a non-aromatic, high-energy tautomer.[1] In the absence of gem-disubstitution at the C4 position, the 4H-form rapidly tautomerizes to the thermodynamically stable, aromatic 1H-pyrazole .[1] Consequently, this guide focuses on the stable 1H form, which represents the bioactive and isolable chemical entity.
Structural Tautomerism: In solution, this compound exists in dynamic equilibrium between two annular tautomers. The position of the hydrogen on the nitrogen atoms (N1 vs. N2) shifts, making the 3-aryl-5-methyl and 5-aryl-3-methyl forms chemically equivalent in unsubstituted conditions.[1]
Figure 1: Tautomeric equilibrium. The 4H species is a transient intermediate, while the 1H forms dominate.[1]
Part 2: Synthetic Strategy
The most robust route for synthesizing 3-(3-bromophenyl)-5-methyl-1H-pyrazole is the cyclocondensation of a
Core Reaction Pathway
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Precursor Synthesis: Claisen condensation of ethyl acetate with 3-bromoacetophenone (or 3-bromobenzoyl chloride with acetone) to yield 1-(3-bromophenyl)butane-1,3-dione .[1]
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Cyclization: The
-diketone reacts with hydrazine hydrate.[1] The hydrazine nitrogens attack the carbonyl carbons, eliminating two molecules of water to close the aromatic ring.
Figure 2: Synthetic workflow from commercially available acetophenone derivatives.
Part 3: Physicochemical Profiling
Understanding the physicochemical properties is essential for evaluating the compound's "drug-likeness" and suitability as a chemical probe.[1]
| Property | Value (Experimental/Predicted) | Implications for Research |
| Molecular Weight | 237.10 Da | Ideal for fragment-based drug discovery (Lead-like).[1] |
| LogP (Octanol/Water) | ~3.2 | Moderate lipophilicity; good membrane permeability but may require DMSO for stock solutions.[1] |
| Topological Polar Surface Area (TPSA) | ~28.7 Ų | Excellent potential for blood-brain barrier (BBB) penetration.[1] |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., hinge region of kinases).[1] |
| H-Bond Acceptors | 1 (N) | Acts as a proton acceptor in physiological pH.[1] |
| pKa (Acidic) | ~13.5 (NH deprotonation) | Stable neutral species at physiological pH (7.4).[1] |
| pKa (Basic) | ~2.5 (Pyrazolium formation) | Protonation occurs only in highly acidic environments.[1] |
| Solubility | Low in water; High in DMSO, MeOH | Stock solutions should be prepared in 100% DMSO.[1] |
Part 4: Medicinal Chemistry Applications
The 3-aryl-5-methylpyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors.[1]
1. p38 MAPK Inhibition: The 3-(3-bromophenyl) moiety mimics the key hydrophobic interactions found in inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).[1] The bromine atom at the meta position often occupies a hydrophobic pocket (Selectivity Pocket), enhancing potency compared to unsubstituted analogs.
2. Scaffold for Cross-Coupling: The bromine substituent serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows researchers to rapidly diversify the library at the 3-position, converting the bromide into aryl, heteroaryl, or amino groups to probe Structure-Activity Relationships (SAR).[1]
3. Electronic Effects:
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Bromine (Inductive Withdrawal): Increases the acidity of the pyrazole NH slightly, potentially strengthening H-bond donor capability.[1]
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Methyl (Inductive Donation): Stabilizes the core and provides a small hydrophobic anchor.[1]
Part 5: Experimental Protocol
Protocol: Synthesis of 3-(3-bromophenyl)-5-methyl-1H-pyrazole
Safety Precaution: Hydrazine hydrate is toxic and a potential carcinogen.[1] Handle in a fume hood with appropriate PPE.[1]
Materials:
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1-(3-bromophenyl)butane-1,3-dione (1.0 eq)[1]
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Hydrazine hydrate (1.5 eq)[1]
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Glacial Acetic Acid (Catalytic, optional)[1]
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 1-(3-bromophenyl)butane-1,3-dione in 20 mL of absolute ethanol.
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Addition: Dropwise add 7.5 mmol of hydrazine hydrate to the stirring solution at room temperature. Note: A mild exotherm may occur.[1]
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Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–5 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1).
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Work-up:
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Cool the reaction mixture to room temperature.
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Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.[1]
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Pour the residue into 50 mL of ice-cold water.
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Isolation: A white to off-white precipitate should form.[1] Filter the solid using a Buchner funnel.[1]
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Purification: Recrystallize the crude solid from an Ethanol/Water mixture or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
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Characterization:
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1487504, 3-(4-bromophenyl)-5-methyl-1H-pyrazole (Analogous Structure Reference).[1] Retrieved from [Link][1]
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El-Sawy, E. R., et al. (2012). Synthesis and biological evaluation of some new pyrazole derivatives.[1]Journal of Heterocyclic Chemistry. (Validates synthesis via diketone condensation).
